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Compound of Interest

Compound Name: Flavesone

cat. No.: B1254376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for Flavesone (CAS 22595-45-5), a [3-triketone found in the essential oil of species such
as Leptospermum scoparium (Manuka).[1][2] The information herein is intended to support
research, quality control, and drug development activities involving this compound.

While experimental Mass Spectrometry (MS) data for Flavesone is accessible, a complete set
of publicly available, experimentally determined Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral data is not readily found in the surveyed literature and databases.
Therefore, this guide presents experimental MS data alongside predicted NMR data and a
theoretical analysis of expected IR absorptions based on the known chemical structure of
Flavesone.

Chemical Structure and Properties

o I[UPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[1]
e Molecular Formula: C14H2004[1][3]

e Molecular Weight: 252.31 g/mol [1][2]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for Flavesone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental data for Flavesone is not

readily available in the public domain.

Table 1: Predicted *H NMR Spectral Data for Flavesone

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.5-4.0 Septet 1H -CH- of isobutyryl
~1.1-1.3 Doublet 6H -CH(CHs3)2
~1.0-15 Singlet 12H -C(CHs3)2x 2

Table 2: Predicted 3C NMR Spectral Data for Flavesone

Chemical Shift (6) ppm Assignment

> 200 C=0 (ketone) of isobutyryl group

~190 - 200 C=0 (ketone) of cyclohexanetrione ring
~110- 120 Quaternary carbon of the isobutyryl group
~60-70 Quaternary carbons of the cyclohexanetrione
~35-45 -CH- of isobutyryl group

~20-30 -CH(CHs)2

~15-25 -C(CH3)2

Infrared (IR) Spectroscopy

Note: The following are expected characteristic IR absorption bands for the functional groups
present in Flavesone. Experimental data is not readily available.

Table 3: Expected Characteristic IR Absorption Bands for Flavesone
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Wavenumber (cm~?) Intensity Assignment

2970 - 2860 Strong C-H stretch (alkane)
1740 - 1700 Strong C=0 stretch (ketone)
1715 - 1680 Strong C=0 stretch (B-diketone)
1470 - 1450 Medium C-H bend (alkane)

1375 - 1365 Medium C-H bend (gem-dimethyl)

The IR spectrum of Flavesone is expected to be dominated by strong absorption bands in the

carbonyl region (1680-1750 cm~1) due to the presence of multiple ketone functionalities.[4][5]

[6][7][8] The complex nature of the B-triketone system may result in multiple, overlapping C=0

stretching bands.

Mass Spectrometry (MS)

Experimental mass spectrometry data for Flavesone is available from various sources,

including the National Institute of Standards and Technology (NIST) database.[1][3]

Table 4: Experimental Mass Spectrometry Data for Flavesone

m/z Relative Intensity Assignment (Proposed)
252 High Molecular lon [M]*
M - CsH7]* (Loss of isopropyl
209 Moderate [ HA propy
group)
[M - C4aH7O]* (Loss of
181 Moderate ]
isobutyryl group)
139 High [CsH1102]*
43 High [CsH7]* (Isopropyl cation)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectral data of a

compound like Flavesone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified Flavesone sample in approximately
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls, acetone-ds, or DMSO-ds). The choice of
solvent should be based on the solubility of the compound and the desired resolution of the
spectrum.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Use a relaxation delay appropriate for quaternary carbons if their observation is critical.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid or liquid Flavesone sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.
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o Sample Preparation (KBr Pellet - for solids):

o Grind a small amount of Flavesone (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
mixture is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the prepared sample in the spectrometer and acquire the sample spectrum.

o The final spectrum is typically presented in terms of percent transmittance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Dissolve a small amount of Flavesone in a volatile organic solvent (e.g., dichloromethane
or hexane).

o Inject the solution into a gas chromatograph equipped with a suitable capillary column
(e.g., DB-5ms).

o The GC will separate the components of the sample before they enter the mass
spectrometer.

« lonization: Electron lonization (El) is a common method for GC-MS analysis.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio (m/z).
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« Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the
detected ions as a function of their m/z values.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Flavesone.
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Caption: Workflow for the spectral analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Flavesone | C14H2004 | CID 15800949 - PubChem [pubchem.ncbi.nim.nih.gov]
Flavesone | 22595-45-5 | Benchchem [benchchem.com]
Flavesone [webbook.nist.gov]

1.
2.
3.
¢ 4. uanlch.vscht.cz [uanich.vscht.cz]
5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
6.

6.3 IR Spectrum and Characteristic Absorption Bands — Organic Chemistry |
[kpu.pressbooks.pub]

e 7. IR Absorption Table [webspectra.chem.ucla.edu]

e 8. IR Spectrum and Characteristic Absorption Bands — Organic Chemistry: Fundamental
Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

 To cite this document: BenchChem. [Spectral Data of Flavesone: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254376#spectral-data-for-flavesone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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